molecular formula C19H23N7O B6471967 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640955-71-9

2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6471967
CAS No.: 2640955-71-9
M. Wt: 365.4 g/mol
InChI Key: ADECUOSIOYVARW-UHFFFAOYSA-N
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Description

2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[4,3-b]pyridine core substituted with a carbonitrile group at position 3 and a piperazine-linked 6-(dimethylamino)pyridazine moiety. This structure combines fused pyran and pyridine rings, a flexible piperazine linker, and a dimethylamino-substituted pyridazine, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-24(2)17-3-4-18(23-22-17)25-6-8-26(9-7-25)19-14(12-20)11-15-13-27-10-5-16(15)21-19/h3-4,11H,5-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADECUOSIOYVARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared below with structurally related heterocycles, focusing on core architecture, substituents, synthetic routes, and spectral properties.

Core Structure Variations
Compound Name Core Structure Key Substituents Reference
Target Compound Pyrano[4,3-b]pyridine 3-Carbonitrile, 4-piperazinyl-6-(dimethylamino)pyridazine N/A
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine 6-Carbonitrile, 7-amino, 1,3-dimethyl, 5-phenyl
3-[4-(4-Methylpiperazin-1-yl)phenyl]-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile Pyrrolo[2,3-b:5,4-c']dipyridine 6-Carbonitrile, 4-(4-methylpiperazinyl)phenyl
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyridine 3-Carbonitrile, 5-chloro, piperazinyl-linked dimethylamino-pyrimidine

Key Observations :

  • The pyrano[4,3-b]pyridine core in the target compound offers a fused bicyclic system distinct from pyrano-pyrimidines (e.g., ) or pyridine-based analogs (e.g., ).
  • Piperazine linkers are common in enhancing solubility and enabling modular substitution, as seen in .
Substituent Effects
  • Carbonitrile Position: The 3-carbonitrile in the target compound contrasts with 6-carbonitrile in pyrano[2,3-d]pyrimidine derivatives .
  • Dimethylamino vs. Methoxy: The 6-(dimethylamino)pyridazine substituent in the target compound differs from the 4-methoxypyrimidine in the PubChem analog .
  • Chloro Substituents : The 5-chloro group in may increase lipophilicity compared to the target compound’s unsubstituted pyridine core.

Key Observations :

  • Multi-component reactions (e.g., ) are favored for fused pyranoheterocycles, while piperazine-linked analogs often require stepwise substitutions .
Spectral and Structural Analysis
  • NMR Profiling : highlights that substituents in regions analogous to the target compound’s piperazinyl-pyridazine moiety (e.g., positions 29–36 and 39–44) cause distinct chemical shift changes in ¹H NMR, reflecting altered electronic environments .
  • Comparative Data: The target compound’s dimethylamino group would likely deshield nearby protons, similar to shifts observed in dimethylamino-pyrimidine derivatives .

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